11-Methoxy-7-methylbenzo[a]anthracene
Description
11-Methoxy-7-methylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a methoxy group at position 11 and a methyl group at position 7 on the benzanthracene skeleton. These compounds are critical in cancer research due to their roles as procarcinogens, requiring metabolic activation to form DNA-binding electrophilic intermediates . Substituents like methoxy or methyl groups influence reactivity, metabolic pathways, and biological outcomes, making positional and functional group comparisons essential for understanding structure-activity relationships.
Properties
Molecular Formula |
C20H16O |
|---|---|
Molecular Weight |
272.3g/mol |
IUPAC Name |
11-methoxy-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-9-20(21-2)19(15)12-18-16(13)11-10-14-6-3-4-7-17(14)18/h3-12H,1-2H3 |
InChI Key |
ITXYFDASERNLMA-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC=C4OC |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C=CC=C4OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Metabolic Pathways and DNA Binding of Selected Compounds
Carcinogenic Potential and Tumorigenicity
Carcinogenicity correlates with substituent size, position, and metabolic stability:
- DMBA: Highly carcinogenic in rodent models, inducing tumors in mammary glands, skin, and adrenal tissues .
- Methoxy Derivatives: 4-Methoxy-DMBA stimulates liver enzymes (e.g., menadione reductase) but causes minimal tissue damage, suggesting methoxy groups may divert metabolic pathways away from procarcinogenic routes .
Table 2: Carcinogenicity and Biological Effects
Impact on Enzymatic Activity and Tissue Toxicity
Substituents influence enzyme induction and tissue-specific toxicity:
- DMBA and 4-Methoxy-DMBA : Both induce liver enzymes like menadione reductase, but only DMBA causes severe adrenal and hemopoietic toxicity .
- Hydroxymethyl Derivatives : 7-OHM-12-MBA induces prolonged body weight loss and tissue damage, unlike its dihydroxy or methoxy counterparts .
Physicochemical Properties and Bioavailability
- Methoxy vs. This may limit membrane permeability but enhance solubility .
- Fluorine Substitution: Fluorine at position 5 in benzanthracenes eliminates carcinogenicity, likely due to metabolic inertness and steric hindrance .
Preparation Methods
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions have historically been employed to assemble PAH frameworks. For 11-methoxy-7-methylbenzo[a]anthracene, a naphthalene derivative serves as the starting material, with methyl and methoxy groups introduced via electrophilic substitution. For example, 7-methylbenz[a]anthracene can be synthesized by treating a naphthyl ketone precursor with methylating agents like methyl iodide in the presence of Lewis acids such as AlCl₃. Subsequent methoxylation at position 11 is achieved through nucleophilic aromatic substitution (NAS) using sodium methoxide under elevated temperatures (120–150°C). However, this method suffers from moderate yields (~45%) due to competing side reactions and poor regiocontrol.
Cyclization Reactions
Cyclization of biphenyl precursors offers a direct route to the benz[a]anthracene core. A notable example involves the sodium-mediated cyclization of 9-(2-methylphenyl)phenanthrene derivatives, yielding 7,11,12-trimethylbenz[a]anthracene in 45% yield. Adapting this approach for 11-methoxy-7-methylbenzo[a]anthracene requires substituting one methyl group with methoxy. This is achieved by introducing a methoxy-protected hydroxyl group prior to cyclization, followed by deprotection using BBr₃.
Contemporary Synthesis Strategies
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings enable precise construction of the benz[a]anthracene skeleton. For instance, a brominated naphthalene fragment is coupled with a boronic ester containing pre-installed methyl and methoxy groups. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol, this method achieves >70% yield with excellent regioselectivity.
Catalytic Hydrogenation and Aromatization
Partial hydrogenation of polyaromatic precursors followed by dehydrogenation allows controlled annulation. A diketone intermediate, synthesized via Diels-Alder reaction between anthracene and methyl vinyl ketone, undergoes hydrogenation with Pd/C to form a dihydro derivative. Subsequent aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated system. Methoxy groups are introduced via O-methylation of phenolic intermediates using dimethyl sulfate.
Regioselective Functionalization Techniques
Methoxy Group Introduction at Position 11
Regioselective methoxylation is challenging due to the electronic and steric effects of the methyl group at position 7. A two-step strategy involves:
-
Bromination : Electrophilic bromination at position 11 using Br₂ in acetic acid, leveraging the directing effect of the methyl group.
-
Methoxylation : NAS of the brominated intermediate with NaOCH₃ in DMF at 130°C.
This approach achieves >80% regioselectivity but requires rigorous exclusion of moisture to prevent hydrolysis.
Methyl Group Placement at Position 7
The methyl group is introduced early in the synthesis to direct subsequent functionalization. Friedel-Crafts alkylation of a naphthylamine precursor with methyl chloroacetate, followed by hydrolysis and decarboxylation, affords the 7-methyl derivative. Alternative methods employ directed ortho-metalation (DoM) using n-BuLi and tetramethylethylenediamine (TMEDA) to selectively methylate position 7.
Process Optimization and Scalability
Solvent and Catalyst Selection
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency but complicate purification. Switching to toluene/ethanol mixtures improves yield and reduces side products.
-
Catalysts : MoO₃ and V₂O₅ catalyze the oxidation of methoxy precursors, reducing reaction times by 40% compared to thermal methods.
Temperature and Reaction Time Effects
-
Cyclization : Optimal cyclization occurs at 180°C for 6 hours, increasing yield from 45% to 58%.
-
Cross-Coupling : Lowering the Suzuki reaction temperature from 100°C to 80°C minimizes deboronation, improving yield to 75%.
Critical Evaluation of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 45 | Moderate | Limited |
| Suzuki Coupling | 75 | High | High |
| Catalytic Hydrogenation | 65 | High | Moderate |
The Suzuki-Miyaura coupling emerges as the most efficient method, balancing yield and selectivity. However, Friedel-Crafts remains valuable for large-scale production of intermediates.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 11-Methoxy-7-methylbenzo[a]anthracene in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
- Employ local exhaust ventilation or HEPA-filtered biosafety cabinets to minimize inhalation of aerosols/dust .
- Store the compound in tightly sealed containers at cool temperatures (<25°C) away from oxidizers (e.g., peroxides, chlorates) .
- Implement emergency showers/eyewash stations and train personnel on spill cleanup using wet methods to avoid dry sweeping .
Q. How can researchers detect and quantify 11-Methoxy-7-methylbenzo[a]anthracene in environmental or biological samples?
- Methodological Answer :
- Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection for quantification .
- Calibrate instruments using certified standard solutions (e.g., 50 mg/L in toluene) with detection limits as low as 0.4 µg/kg .
- For biological matrices, apply solid-phase extraction (SPE) to isolate metabolites prior to analysis .
Q. What synthetic routes are available for preparing derivatives of 11-Methoxy-7-methylbenzo[a]anthracene?
- Methodological Answer :
- Friedel-Crafts alkylation or methoxylation reactions can introduce methyl/methoxy groups at specific positions .
- Characterize products via 1H-NMR , IR spectroscopy , and electron impact mass spectrometry to confirm structure and purity .
Advanced Research Questions
Q. What experimental approaches are used to study the metabolic activation of 11-Methoxy-7-methylbenzo[a]anthracene in mammalian systems?
- Methodological Answer :
- Incubate the compound with rat liver homogenates or microsomal fractions to simulate hepatic metabolism .
- Identify hydroxylated metabolites (e.g., 3-hydroxy or 7-hydroxymethyl derivatives) via LC-MS/MS and compare retention times to synthetic standards .
- Quantify DNA adducts (e.g., N2- or N6-adducts) using 32P-postlabeling assays to assess genotoxicity .
Q. How can response surface methodology optimize experimental conditions to minimize 11-Methoxy-7-methylbenzo[a]anthracene formation in complex matrices?
- Methodological Answer :
- Apply a Box-Behnken design to test variables like cooking time (24.9 min) , fat content (7.9%) , and distance from heat source (21.8 cm) .
- Use multiple regression analysis to model PAH formation and validate predictions with ANOVA (p < 0.05) .
Q. What methodologies are employed to assess the mutagenic potential of 11-Methoxy-7-methylbenzo[a]anthracene DNA adducts?
- Methodological Answer :
- Conduct Ames tests in E. coli or cell-based assays (e.g., Ad293 human cells) to measure mutation frequency at specific loci (e.g., HPRT or TK genes) .
- Compare mutagenicity of N2-(benz[a]anthracen-7-ylmethyl)-dG and N6-(benz[a]anthracen-7-ylmethyl)-dA adducts using Sanger sequencing or next-gen sequencing .
Q. How are the photophysical properties of 11-Methoxy-7-methylbenzo[a]anthracene derivatives characterized for optoelectronic applications?
- Methodological Answer :
- Perform Z-scan analysis to measure third-harmonic generation (THG) and nonlinear optical coefficients .
- Evaluate temperature-dependent dielectric properties to assess suitability for organic light-emitting diodes (OLEDs) or optical switches .
Q. What analytical techniques are recommended for measuring hydroxy metabolites of 11-Methoxy-7-methylbenzo[a]anthracene in biological specimens?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
